molecular formula C19H24N6S B10936537 1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea

1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B10936537
M. Wt: 368.5 g/mol
InChI Key: ZULHXJNQRJSQMG-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups and a benzyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with 2-methylbenzyl chloride under basic conditions to form the intermediate N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylbenzylamine. This intermediate is then reacted with thiophosgene to yield the final thiourea compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The benzyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: A precursor in the synthesis of the target compound.

    N-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-methylbenzylamine: An intermediate in the synthetic route.

    Thiourea: A simpler analog with similar functional groups.

Uniqueness

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C19H24N6S

Molecular Weight

368.5 g/mol

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(1,5-dimethylpyrazol-4-yl)thiourea

InChI

InChI=1S/C19H24N6S/c1-12-8-6-7-9-16(12)11-25-15(4)18(13(2)23-25)22-19(26)21-17-10-20-24(5)14(17)3/h6-10H,11H2,1-5H3,(H2,21,22,26)

InChI Key

ZULHXJNQRJSQMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=S)NC3=C(N(N=C3)C)C)C

Origin of Product

United States

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